5-bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile
Description
5-Bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile is a brominated benzonitrile derivative featuring a tetrahydrothiopyran-4-yl ether substituent. Its molecular formula is C₁₂H₁₂BrNOS, with a molecular weight of 312.23 g/mol. The compound combines a nitrile group, a bromine atom, and a sulfur-containing tetrahydrothiopyran ring, making it a versatile intermediate in medicinal chemistry and materials science. The thiopyran moiety introduces lipophilicity and conformational flexibility, which can influence solubility, metabolic stability, and binding affinity in biological systems .
Properties
IUPAC Name |
5-bromo-2-(thian-4-yloxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c13-10-1-2-12(9(7-10)8-14)15-11-3-5-16-6-4-11/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHVMSBDQFCMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile typically involves the following steps:
Formation of Tetrahydro-2H-thiopyran-4-yloxy Group: This step involves the reaction of 5-bromo-2-hydroxybenzonitrile with tetrahydro-2H-thiopyran-4-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the thiopyran ring. For example, oxidation can convert the thiopyran ring to a sulfoxide or sulfone.
Hydrolysis: The tetrahydro-2H-thiopyran-4-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxybenzonitrile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyano, or amino derivatives.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: 5-bromo-2-hydroxybenzonitrile.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology and Medicine:
Pharmaceutical Research: It may serve as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiopyran ring and bromine atom can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5)
Structure : Benzene core with -Br, -OH, and -CN substituents.
Key Differences :
- Replaces the thiopyran-4-yl-oxy group with a hydroxyl (-OH).
- Exhibits strong intermolecular hydrogen bonding via O–H⋯N interactions (O⋯N distances: ~2.80 Å), forming 1D chains in the crystal lattice .
- Applications : Used in synthesizing antiretroviral agents, cancer therapies, and osteoporosis treatments .
| Property | 5-Bromo-2-hydroxybenzonitrile | Target Compound (Thiopyran analog) |
|---|---|---|
| Molecular Weight | 198.02 g/mol | 312.23 g/mol |
| H-Bond Donor/Acceptor | 1 donor, 2 acceptors | 0 donors, 3 acceptors |
| LogP (Predicted) | ~1.8 | ~2.5 |
| Synthetic Accessibility | High (commercially available) | Moderate (requires substitution) |
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile
Structure: Pyridine core (nicotinonitrile) with -Br and tetrahydro-2H-pyran-4-yl-oxy substituents. Key Differences:
- Aromatic ring: Pyridine (nicotinonitrile) vs. benzene (target compound).
- Oxygen-containing pyran vs. sulfur-containing thiopyran.
| Property | Pyran-Pyridine Analog | Target Compound (Thiopyran-Benzene) |
|---|---|---|
| Molecular Weight | 285.1 g/mol | 312.23 g/mol |
| Aromatic Ring Polarity | Higher (pyridine) | Lower (benzene) |
| LogP (Predicted) | ~1.5 | ~2.5 |
Impact of Aromatic Core : The pyridine ring increases polarity, which may enhance solubility but reduce blood-brain barrier penetration compared to the benzene-based target compound .
4-((5-Bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)benzonitrile (Compound 5b)
Structure : Pyrimidine core with -Br and benzonitrile substituents.
Key Differences :
- Heteroaromatic pyrimidine vs. benzene.
- Contains a pivaloyloxy-protected amino group.
Synthetic Comparison : Synthesized via Pd-catalyzed cyanation (82% yield), whereas the target compound likely requires nucleophilic substitution or coupling reactions to introduce the thiopyran-oxy group .
Physicochemical and Structural Insights
Hydrogen Bonding and Crystal Packing
Lipophilicity and Bioavailability
- Sulfur in thiopyran may enhance metabolic stability compared to oxygen-containing analogs .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-bromo-2-((tetrahydro-2H-thiopyran-4-yl)oxy)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typical, starting with bromination of 2-hydroxybenzonitrile derivatives followed by nucleophilic substitution with tetrahydro-2H-thiopyran-4-ol. Optimization involves controlling temperature (e.g., 0–5°C for bromination ) and using polar aprotic solvents (e.g., DMF) to enhance reactivity. Catalytic agents like potassium carbonate may improve ether bond formation . Purity is monitored via HPLC or TLC.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry, as demonstrated for brominated benzonitrile derivatives . Complementary methods include:
- NMR : H and C NMR to verify substituent positions (e.g., bromine at C5, thiopyran at C2).
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 325.12).
- FT-IR : Peaks at ~2220 cm (C≡N stretch) and 1250 cm (C-O-C linkage) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at C5 acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids requires inert conditions (argon atmosphere) and temperatures of 80–100°C. Reaction progress is tracked via GC-MS .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound, and what experimental validations are required?
- Methodological Answer : Use QSAR models to estimate biodegradation half-lives and partition coefficients (e.g., logP ~2.8). Experimental validation involves:
- Hydrolysis Studies : Monitor stability at pH 4–9 (25–50°C) via LC-MS to identify degradation products .
- Ecotoxicity Assays : Test acute toxicity on Daphnia magna (LC50) and algae (EC50) using OECD guidelines .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from cytotoxicity .
- Selectivity Profiling : Use kinase/phosphatase panels to identify off-target interactions.
- Metabolic Stability : Assess liver microsome stability (e.g., rat/human) to rule out artifactually low activity due to rapid degradation .
Q. How should experimental designs account for stereochemical effects in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak IC).
- Crystallographic Analysis : Resolve absolute configuration via SC-XRD with anomalous scattering (e.g., Cu Kα radiation) .
- Dynamic NMR : Detect conformational exchange in solution (e.g., thiopyran ring puckering) .
Q. What methodologies quantify antioxidant activity in cellular models, and how are confounding variables controlled?
- Methodological Answer :
- DPPH/ABTS Assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS) with Trolox as a standard .
- Intracellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in flow cytometry. Normalize data to cell viability (MTT assay) .
- Confounding Factors : Control for light exposure (photooxidation) and serum-free media (to avoid antioxidant interference).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
